3,3'-Dihydroxybenzidine molecular weight and formula
3,3'-Dihydroxybenzidine molecular weight and formula
An In-Depth Technical Guide to 3,3'-Dihydroxybenzidine: Core Properties and Applications
Introduction
3,3'-Dihydroxybenzidine (DHB), a substituted biphenyl diamine, is a compound of significant interest in materials science and synthetic chemistry. Its rigid structure, coupled with the reactive amine and hydroxyl functional groups, makes it a valuable building block for high-performance polymers and functional materials. This guide provides a detailed overview of its fundamental chemical and physical properties, explores its applications, and outlines a representative synthetic protocol, offering a resource for researchers and professionals in drug development and materials science.
Core Molecular and Physical Properties
The foundational characteristics of a chemical compound are its molecular formula and weight, which dictate its stoichiometry and reactivity. 3,3'-Dihydroxybenzidine is an aromatic compound that appears as colorless crystals or a white to brown crystalline powder.[1][2][3] Its molecular formula is C12H12N2O2, and it has a molecular weight of approximately 216.24 g/mol .[1][2][4][5]
A comprehensive summary of its key identifiers and physicochemical properties is presented below.
Table 1: Physicochemical Properties of 3,3'-Dihydroxybenzidine
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2][3][4][5][6] |
| Molecular Weight | 216.24 g/mol | [1][2][3][4][5] |
| IUPAC Name | 2-amino-5-(4-amino-3-hydroxyphenyl)phenol | [1][2] |
| CAS Number | 2373-98-0 | [1][4][6][7] |
| Appearance | Colorless crystals; White to brown powder | [1][2][3] |
| Melting Point | 292 °C | [1][7] |
| Density | 1.384 g/cm³ | [6] |
| Solubility | Almost insoluble in water; Soluble in ethanol, methanol, acetone | [8] |
| Synonyms | 4,4'-Diamino-[1,1'-biphenyl]-3,3'-diol; Benzidine-3,3'-diol | [1][2][4][7] |
Molecular Structure Visualization
The spatial arrangement of atoms and functional groups in 3,3'-Dihydroxybenzidine is crucial for understanding its chemical behavior, particularly its role in polymerization and hydrogen bonding interactions. The molecule consists of two aniline rings linked by a single bond, with hydroxyl groups positioned ortho to the amino groups.
Caption: 2D structure of 3,3'-Dihydroxybenzidine (C₁₂H₁₂N₂O₂).
Applications in Materials Science
The bifunctional nature of 3,3'-Dihydroxybenzidine, possessing both nucleophilic amino groups and phenolic hydroxyl groups, makes it a highly versatile monomer. It is a key component in the synthesis of advanced polymers with desirable thermal and mechanical properties.
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High-Performance Polyimides: DHB is utilized in the preparation of hydroxyl-containing polyimides.[5] The incorporation of the hydroxyl groups can enhance solubility and adhesion while providing sites for further cross-linking or chemical modification. These polymers often exhibit high glass transition temperatures, making them suitable for applications in microelectronics and aerospace.
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Fire-Resistant Polymers: It serves as a raw material for synthesizing fire-resistant polymers like polyhydroxyamino acids.[5] The aromatic structure and hydrogen-bonding capabilities contribute to char formation and thermal stability.
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Covalent Organic Frameworks (COFs): As a diamine linker, DHB is used in the bottom-up synthesis of COFs.[3] These are crystalline porous polymers with well-defined structures, showing promise in gas storage, catalysis, and sensing.
Experimental Protocol: Synthesis of a Polyimide from 3,3'-Dihydroxybenzidine
This section provides a representative, step-by-step methodology for the synthesis of a polyimide using DHB and a dianhydride, such as Pyromellitic dianhydride (PMDA). This two-step process is a cornerstone of polyimide chemistry.
Causality and Self-Validation:
The protocol is designed as a self-validating system. The first step, forming the poly(amic acid) precursor, is conducted at low temperatures to prevent premature imidization, which would lead to precipitation and a low molecular weight polymer. The solubility of this precursor in the reaction solvent (e.g., NMP) is a key checkpoint. The second step, thermal imidization, is monitored by observing the formation of water as a byproduct and confirmed by spectroscopic analysis (FTIR), where the disappearance of amic acid peaks and the appearance of characteristic imide peaks validate the reaction's completion.
Workflow Diagram
Caption: Workflow for two-step polyimide synthesis.
Step-by-Step Methodology
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Reagent Preparation & Inert Atmosphere:
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Dry 3,3'-Dihydroxybenzidine (1.00 eq) and Pyromellitic dianhydride (PMDA, 0.98-1.00 eq) under vacuum at 80°C for 12 hours to remove residual moisture, which can hydrolyze the dianhydride and terminate polymerization.
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Set up a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet. Purge the flask with dry nitrogen gas to create an inert atmosphere, preventing oxidation of the amine groups.
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-
Poly(amic acid) Synthesis (Step 1):
-
Transfer the dried DHB into the flask and add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a solids concentration of 15-20% (w/w).
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Stir the mixture at room temperature until the DHB is fully dissolved.
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Cool the solution to 0-5°C using an ice bath. This is critical to dissipate the heat from the exothermic acylation reaction and prevent uncontrolled molecular weight growth or side reactions.
-
Slowly add the PMDA powder in small portions over 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.
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After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The solution viscosity will increase significantly, indicating the formation of high molecular weight poly(amic acid).
-
-
Polyimide Film Formation (Step 2):
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Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to ensure a uniform thickness.
-
Place the cast film in a vacuum oven or a furnace with a nitrogen purge.
-
Perform a stepwise thermal imidization process:
-
Heat to 80°C for 2 hours to slowly remove the bulk of the solvent.
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Increase to 150°C for 1 hour.
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Increase to 200°C for 1 hour.
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Finally, heat to 300°C for 1 hour to ensure complete conversion of the amic acid to the imide structure.
-
-
Cool the oven slowly to room temperature to prevent thermal stress and cracking of the resulting polyimide film.
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Peel the tough, flexible polyimide film from the glass substrate.
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Safety and Handling
3,3'-Dihydroxybenzidine requires careful handling due to its potential health hazards. It is classified as causing skin and serious eye irritation.[3][9] Furthermore, it is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[3][9]
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Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]
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Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] For larger quantities, a closed system is recommended.[9]
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Handling: Avoid creating dust.[8] In case of a spill, dampen the solid material with alcohol before cleanup to prevent airborne dispersal.[10]
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Storage: Store in a tightly closed container in a cool, dark place, protected from air and light.[10] Storage under an inert gas atmosphere is recommended.[9]
References
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ChemWhat. (2025). 3,3′-Dihydroxybenzidine CAS#: 2373-98-0. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16918, 3,3'-Dihydroxybenzidine. Retrieved from [Link]
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ChemBK. (2024). 3,3'-Dihydroxybenzidine. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives for tautomeric organic semiconductors exhibiting intramolecular double proton transfer. Retrieved from [Link]
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